molecular formula C14H21Cl2N B14457079 1-(1-(m-Chlorophenyl)butyl)pyrrolidine hydrochloride CAS No. 74039-41-1

1-(1-(m-Chlorophenyl)butyl)pyrrolidine hydrochloride

Katalognummer: B14457079
CAS-Nummer: 74039-41-1
Molekulargewicht: 274.2 g/mol
InChI-Schlüssel: MCMVNZDCZXHWAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-(m-Chlorophenyl)butyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C14H20ClN. It is known for its unique structure, which includes a pyrrolidine ring and a chlorophenyl group. This compound is used in various scientific research applications due to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(m-Chlorophenyl)butyl)pyrrolidine hydrochloride typically involves the reaction of m-chlorophenylbutylamine with pyrrolidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-(m-Chlorophenyl)butyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(1-(m-Chlorophenyl)butyl)pyrrolidine hydrochloride is used in various scientific research fields, including:

Wirkmechanismus

The mechanism of action of 1-(1-(m-Chlorophenyl)butyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(1-(p-Chlorophenyl)butyl)pyrrolidine hydrochloride
  • 1-(1-(o-Chlorophenyl)butyl)pyrrolidine hydrochloride
  • 1-(1-(m-Fluorophenyl)butyl)pyrrolidine hydrochloride

Uniqueness

1-(1-(m-Chlorophenyl)butyl)pyrrolidine hydrochloride is unique due to the presence of the m-chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specific research applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

74039-41-1

Molekularformel

C14H21Cl2N

Molekulargewicht

274.2 g/mol

IUPAC-Name

1-[1-(3-chlorophenyl)butyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C14H20ClN.ClH/c1-2-6-14(16-9-3-4-10-16)12-7-5-8-13(15)11-12;/h5,7-8,11,14H,2-4,6,9-10H2,1H3;1H

InChI-Schlüssel

MCMVNZDCZXHWAJ-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C1=CC(=CC=C1)Cl)N2CCCC2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.